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Compound of Interest

Compound Name: 2-Bromoethyl chloroformate

Cat. No.: B1584571 Get Quote

An In-Depth Technical Guide to the Structure, Reactivity, and Application of 2-Bromoethyl
Chloroformate

Abstract
2-Bromoethyl chloroformate (C₃H₄BrClO₂) is a bifunctional electrophilic reagent of significant

interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its

structure incorporates two distinct reactive centers: a highly electrophilic chloroformate moiety

and a primary alkyl bromide. This unique combination allows for its use in a range of

applications, from the straightforward protection of amines and alcohols to more complex

synthetic strategies involving sequential or intramolecular reactions. This guide provides a

comprehensive technical overview of its chemical properties, core reactivity, detailed

experimental protocols for its principal applications, and a critical evaluation of its putative

biological activity.

Core Molecular Structure and Physicochemical
Properties
2-Bromoethyl chloroformate is a dense, colorless to pale yellow liquid. The molecule's

reactivity is dictated by the electronic properties of its functional groups. The chloroformate

group is an acyl chloride derivative, rendering the carbonyl carbon highly susceptible to

nucleophilic attack. The electron-withdrawing nature of the adjacent oxygen and chlorine atoms
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enhances this electrophilicity. Concurrently, the bromoethyl group provides a classic

electrophilic site for Sₙ2-type substitution reactions.

A summary of its key identifiers and properties is presented below.

Property Value Citation(s)

IUPAC Name
2-bromoethyl

carbonochloridate
[1]

CAS Number 4801-27-8 [1]

Molecular Formula C₃H₄BrClO₂ [1]

Molecular Weight 187.42 g/mol [1]

Appearance Liquid

Density 1.749 g/mL at 25 °C [2]

Boiling Point 67-68 °C at 11 mmHg [2]

Refractive Index n20/D 1.478 [2]

SMILES C(CBr)OC(=O)Cl [1]

InChIKey
ZLCKDYMZBZNBMJ-

UHFFFAOYSA-N
[1]

Fundamental Reactivity and Mechanistic
Considerations
The utility of 2-bromoethyl chloroformate stems from its dual reactivity, which can be

harnessed in a controlled manner.

The Chloroformate Moiety: Reaction with Nucleophiles
The primary reaction of the chloroformate group is acylation of nucleophiles. This reaction is

rapid and typically exothermic.
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Reaction with Amines: Primary and secondary amines readily attack the carbonyl carbon to

form stable carbamate derivatives, releasing HCl as a byproduct.[3] This is the most

common application, particularly for the protection of amine functionalities during multi-step

syntheses. The reaction is typically performed in the presence of a non-nucleophilic base

(e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃) to scavenge the generated

HCl.

Reaction with Alcohols: Alcohols react similarly to form carbonate esters. This reaction may

require a stronger base or catalyst compared to aminolysis.

Amine Acylation Alcohol Acylation
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Diagram 1: General reactivity of 2-Bromoethyl Chloroformate with nucleophiles.

The 2-Bromoethyl Moiety: A Handle for Further
Functionalization
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The terminal bromide serves as a good leaving group in Sₙ2 reactions. This allows for the

introduction of a second nucleophile or for intramolecular cyclization after the chloroformate

has reacted. For instance, reaction with an amino alcohol can first form a carbamate, followed

by a base-induced intramolecular cyclization to yield a substituted N-carboxy-oxazolidine. This

bifunctionality is a key feature for synthetic strategists, enabling the construction of heterocyclic

systems.[1][4]

Applications in Chemical Synthesis
Protocol: Protection of Amines as 2-Bromoethyl
Carbamates
This protocol describes a general procedure for the protection of a primary or secondary amine.

The resulting carbamate is stable to a range of conditions, while the bromoethyl group remains

available for subsequent transformations. The causality behind this protocol lies in the rapid

and high-yield acylation of the nucleophilic amine by the highly electrophilic chloroformate,

driven to completion by an acid scavenger.

Materials:

Amine (1.0 equiv)

2-Bromoethyl chloroformate (1.05-1.1 equiv)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Non-nucleophilic base (e.g., Triethylamine, Et₃N, 1.2 equiv)

Saturated aqueous NaHCO₃ solution

Brine (saturated aqueous NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12380031/
https://pubs.rsc.org/en/content/articlelanding/1974/p2/p29740001249
https://www.benchchem.com/product/b1584571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Setup
Dissolve amine (1.0 eq) and Et₃N (1.2 eq)
in anhydrous DCM under N₂. Cool to 0 °C.

2. Reaction
Add 2-Bromoethyl chloroformate (1.05 eq)

dropwise via syringe. Maintain 0 °C.

3. Monitoring
Warm to RT. Stir for 1-3 h.
Monitor by TLC or LC-MS.

4. Quench & Workup
Quench with sat. NaHCO₃ (aq).

Separate layers. Extract aqueous with DCM.

5. Purification
Combine organic layers, wash with brine,

dry (MgSO₄), filter, and concentrate.

6. Characterization
Purify by column chromatography if needed.

Characterize by NMR, IR, MS.

Click to download full resolution via product page

Diagram 2: Workflow for a typical amine protection protocol.

Step-by-Step Procedure:

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve

the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM (approx. 0.2 M
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concentration). Cool the solution to 0 °C in an ice-water bath.

Causality: Anhydrous conditions prevent hydrolysis of the chloroformate. The base is

essential to neutralize the HCl formed, preventing protonation of the starting amine (which

would render it non-nucleophilic) and promoting the reaction to completion. Cooling

mitigates the exothermic nature of the reaction.

Addition: Add 2-bromoethyl chloroformate (1.05 equiv) dropwise to the stirred solution

over 10-15 minutes. Ensure the internal temperature does not rise significantly.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Stir for 1-4 hours.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography

(TLC) or LC-MS, observing the consumption of the starting amine.

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the

mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer

twice with DCM.

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure.

Purification: The crude product can be purified by silica gel column chromatography if

necessary.

Application: N-Dealkylation of Tertiary Amines (Modified
von Braun Reaction)
Chloroformate reagents are widely used as superior alternatives to the toxic cyanogen bromide

in the von Braun reaction for the N-dealkylation of tertiary amines.[5][6] The reaction proceeds

in two stages: (1) reaction of the tertiary amine with the chloroformate to form a quaternary

ammonium salt, which rapidly fragments to form a carbamate and an alkyl halide, and (2)

hydrolysis or reduction of the stable carbamate intermediate to liberate the secondary amine.

Diagram 3: Two-stage process for N-dealkylation using a chloroformate reagent.
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This method is particularly valuable in pharmaceutical chemistry for synthesizing metabolites or

modifying complex alkaloids.[6] The choice of the alkyl group on the chloroformate can

influence the ease of the final deprotection step.

Role in Drug Development: The Antitumor Prodrug
Hypothesis
Some commercial suppliers describe 2-bromoethyl chloroformate as a potent antitumor

compound that acts as a prodrug, being activated by hydrolysis to 2-bromoethanol, which then

inhibits DNA synthesis.[7] While direct, peer-reviewed evidence for this specific agent is scarce,

the underlying chemical principle is well-established in oncology. Many potent

chemotherapeutics, such as nitrogen mustards, are bifunctional 2-haloethyl compounds.[8]

Their mechanism of action involves intramolecular cyclization to form highly reactive, strained

aziridinium ions, which are potent electrophiles that alkylate nucleophilic sites on DNA,

particularly the N7 position of guanine.[8] This leads to DNA damage, cross-linking, and

ultimately, apoptosis in rapidly dividing cancer cells.[9]

It is plausible that 2-bromoethyl chloroformate or its hydrolysis product could act similarly,

forming a reactive electrophile that alkylates DNA. However, this remains a proposed

mechanism based on analogy rather than direct experimental validation for this specific

molecule.
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Diagram 4: Plausible bioactivation and DNA alkylation mechanism for 2-bromoethyl
derivatives.

Analytical and Spectroscopic Characterization
Confirming the structure and purity of 2-bromoethyl chloroformate and its derivatives is

critical. The following table summarizes the expected spectroscopic signatures.
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Technique Expected Features

¹H NMR

Two triplets, each integrating to 2H. The triplet

for -CH₂-Br is expected around δ 3.5-3.7 ppm.

The triplet for -O-CH₂- is shifted further

downfield due to the adjacent oxygen and

chloroformate group, expected around δ 4.6-4.8

ppm. The coupling constant (J) should be ~6-7

Hz.

¹³C NMR

Three distinct signals: The carbon of the -CH₂-

Br group (~30-35 ppm), the carbon of the -O-

CH₂- group (~70-75 ppm), and the highly

deshielded carbonyl carbon of the chloroformate

(~150-155 ppm).

IR

A very strong, characteristic C=O stretch for the

acyl chloride (chloroformate) group, typically

appearing at a high wavenumber, around 1775-

1800 cm⁻¹. A C-O stretch around 1150-1200

cm⁻¹. C-Br and C-Cl stretches in the fingerprint

region.

Safety, Handling, and Disposal
WARNING: 2-Bromoethyl chloroformate is a highly reactive, corrosive, and toxic compound.

It is water-reactive and a lachrymator. Strict safety protocols must be followed.

Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.

Wear a lab coat, chemical-resistant gloves (butyl rubber or laminate), and chemical splash

goggles with a full-face shield.

Handling: Use only under an inert atmosphere (N₂ or Ar) with dry glassware and solvents to

prevent decomposition. Avoid inhalation of vapors and any contact with skin or eyes.
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Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-

ventilated area, typically refrigerated at 2-8 °C.

Spills and Disposal: Small spills can be absorbed with an inert material (e.g., vermiculite, dry

sand). The reagent and any contaminated materials must be quenched carefully before

disposal. A recommended quenching procedure is the slow, cautious addition of the material

to a stirred, cold (ice bath) solution of sodium hydroxide or sodium carbonate in a compatible

solvent mixture (e.g., water/ethanol). This process is highly exothermic and liberates gas; it

must be performed slowly in the fume hood. Dispose of all waste in accordance with

institutional and local regulations.

Conclusion
2-Bromoethyl chloroformate is a versatile and powerful synthetic tool. Its value lies in its

predictable bifunctionality, allowing for the stable protection of nucleophilic groups while

retaining a reactive handle for subsequent Sₙ2 chemistry. While its application in N-dealkylation

is well-contextualized by modern von Braun-type reactions, its potential as a targeted antitumor

agent, though mechanistically plausible, requires further empirical validation. For the synthetic

chemist, a thorough understanding of its reactivity and stringent adherence to safety protocols

are paramount to leveraging its full potential in the design and execution of complex molecular

architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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